5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one
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Overview
Description
5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one is an organic compound with a unique bicyclic structure that includes a seven-membered ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Manganese(II) triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce fully or partially reduced analogues.
Scientific Research Applications
5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A structurally related compound with similar reactivity and applications.
9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride: Another analogue with hydroxylation at the 9-position.
Uniqueness
5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one |
InChI |
InChI=1S/C10H11NO/c12-9-4-3-8-2-1-7-11-10(8)6-5-9/h1-2,7H,3-6H2 |
InChI Key |
UCEOTVXDIIMOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC1=O)N=CC=C2 |
Origin of Product |
United States |
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